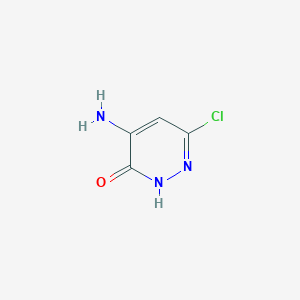

4-Amino-6-chloropyridazin-3(2H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1H,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDHHCBUUAGKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293701 | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-64-4 | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14704-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Chloropyridazin 3 2h One

Established Synthetic Routes to 4-Amino-6-chloropyridazin-3(2H)-one

The synthesis of this compound is primarily achieved through pathways involving dichloropyridazine precursors. These methods are well-documented and offer reliable access to the target compound.

Synthesis from Dichloropyridazine Precursors, e.g., 3,6-Dichloropyridazine (B152260)

A prevalent method for the synthesis of pyridazinone derivatives involves the use of 3,6-dichloropyridazine as a starting material. This precursor undergoes a series of reactions to introduce the desired functional groups. For instance, the synthesis of 3-amino-6-chloropyridazine (B20888), a closely related compound, is achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) water in a suitable solvent like methylene (B1212753) dichloride or DMF. google.com The reaction is typically carried out at elevated temperatures, for example, 100-105°C, for several hours. google.com The resulting product can then be purified using techniques such as recrystallization and silica (B1680970) gel column chromatography to yield the pure 3-amino-6-chloropyridazine. google.com

Microwave-assisted synthesis has also been employed to enhance the efficiency of this transformation. By heating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vial under microwave irradiation at 120°C, 3-amino-6-chloropyridazine can be obtained in high yield (87%) after a short reaction time of 30 minutes. rsc.org

Another approach involves the initial conversion of 3,6-dichloropyridazine to 6-chloropyridazin-3(2H)-one. This can be accomplished by refluxing 3,6-dichloropyridazine in absolute ethanol (B145695) for 24 hours. chemicalbook.com The subsequent amination of this intermediate at the 4-position would lead to the desired this compound.

Alternative Synthetic Pathways for Pyridazinone Ring Formation

While the use of dichloropyridazine precursors is common, alternative strategies focus on the construction of the pyridazinone ring itself. These methods often involve the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net This approach provides a versatile route to variously substituted pyridazinones. Although specific examples leading directly to this compound via this pathway are less commonly reported in the initial search, this methodology represents a fundamental strategy in pyridazine (B1198779) chemistry. researchgate.net

Derivatization Strategies and Analogue Synthesis

The presence of a reactive chlorine atom and an amino group on the pyridazinone ring of this compound makes it an ideal scaffold for further chemical modifications. These derivatization strategies are key to developing a library of novel analogues for biological screening.

Nucleophilic Substitution Reactions at the Pyridazinone Ring

Nucleophilic aromatic substitution (SNAr) is a primary method for modifying the pyridazinone core. nih.gov This type of reaction allows for the introduction of a wide range of substituents, leading to diverse chemical entities.

The chlorine atom at the 6-position of the pyridazinone ring is susceptible to nucleophilic displacement. This reactivity has been exploited in the synthesis of various derivatives. For example, in related chloropyridazine systems, the chlorine atom can be substituted by various nucleophiles. nih.gov This includes reactions with amines, which are discussed in more detail in the following section. The general principle involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. nih.gov The efficiency of this substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The amino group at the 4-position and the chlorine atom at the 6-position of this compound offer multiple sites for derivatization using amine-based reagents.

One common strategy involves the acylation of the amino group. For instance, reaction with acetyl chloride can introduce an acetyl group, forming an amide linkage. semanticscholar.org Another approach is the reaction with isocyanates or triphosgene (B27547) to generate urea (B33335) derivatives. semanticscholar.org These reactions modify the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Furthermore, the chlorine atom can be displaced by a variety of primary and secondary amines through nucleophilic aromatic substitution. mdpi.com This allows for the introduction of a diverse array of side chains, including alkyl, aryl, and heterocyclic moieties. nih.govmdpi.com The choice of the amine nucleophile is critical in designing new analogues with specific structural features. For example, adamantane-containing amines have been used to synthesize derivatives with potential antiviral and psychotropic activities. nih.gov

The derivatization process often involves heating the pyridazinone intermediate with the desired amine, sometimes in the presence of a base to facilitate the reaction. nih.gov The resulting products are then purified using standard chromatographic techniques.

The table below summarizes some examples of amine-based derivatization reactions on related pyridazine scaffolds, illustrating the versatility of this approach.

| Starting Material | Reagent | Product |

| 3-amino-6-chloropyridazine | Bromoacetic acid and an amine compound | 3-imino-6-chloro-2,3-dihydropyridazine-1-acetic acid google.com |

| 4-amino-3,6-dichloropyridazine | Ammonia | 4,6-diamino-3-chloropyridazine researchgate.net |

| 3,6-dichloropyridazine | Ammonia water | 3-amino-6-chloropyridazine google.com |

These examples highlight the broad scope of amine-based derivatization in generating a diverse library of pyridazinone analogues for further investigation. The ability to readily modify the core structure of this compound underscores its importance as a versatile building block in the development of new chemical entities.

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atoms within the this compound scaffold, specifically the amino group and the ring nitrogen, are prime sites for functionalization through alkylation and acylation reactions. These modifications are crucial for tuning the molecule's steric and electronic properties.

N-Alkylation: The direct alkylation of the pyridazinone ring nitrogen (N-2) can be achieved using various alkyl halides. For instance, the reaction with methyl iodide in the presence of a suitable base leads to the corresponding N-methyl derivative. This process is often regioselective, favoring alkylation at the more nucleophilic ring nitrogen over the amino group. The choice of base and solvent system can significantly influence the outcome, with potassium carbonate being a commonly employed base. researchgate.net In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are used to facilitate the reaction and improve yields, particularly for N-alkylation. researchgate.net

N-Acylation: The amino group at the C-4 position is readily acylated using acylating agents such as acid anhydrides or acyl chlorides. For example, treatment with acetic anhydride (B1165640) in pyridine (B92270) can introduce an acetyl group to the amino function. This reaction is a straightforward method to introduce a variety of acyl groups, thereby modifying the electronic nature of the amino substituent. Furthermore, selective acylation can be controlled by the reaction conditions. For instance, in related systems, the use of catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine can direct the acylation to a specific nitrogen atom in molecules with multiple reactive sites. nih.govresearchgate.net

Modifications at Ring Carbons (C-4, C-5)

The carbon atoms of the pyridazinone ring, particularly at the C-4 and C-5 positions, offer opportunities for introducing diverse functional groups, further expanding the chemical space accessible from this compound.

Functionalization at C-4: The amino group at the C-4 position serves as a handle for a variety of transformations. Beyond acylation, it can be a precursor for the formation of urea and thiourea (B124793) derivatives. For example, reaction with triphosgene followed by treatment with ammonia or an amine leads to the corresponding urea. Additionally, the C-4 position can be involved in displacement reactions. While challenging due to the electron-donating nature of the amino group, under specific conditions, functionalization at adjacent positions can be achieved.

Modifications at C-5: The C-5 position, being adjacent to the chlorine atom, can be a site for substitution reactions. In related pyridazinone systems, bromine-magnesium exchange at the C-5 position has been demonstrated using Grignard reagents, allowing for the introduction of various electrophiles. acs.org Although direct C-H magnesiation can occur at the C-4 position in some pyridazinones, the presence of a halogen at C-6 influences the reactivity at C-5. acs.org

Annulation and Fused Ring System Formation

The inherent reactivity of the this compound core allows for its use in annulation reactions, leading to the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in drug discovery.

The formation of fused rings often involves the participation of both the amino group and an adjacent ring atom or a substituent. For example, reaction with appropriate bifunctional reagents can lead to the formation of triazine or other heterocyclic rings fused to the pyridazinone core. nih.gov Annelation reactions, such as the [4+2] cycloaddition of in situ generated azoalkenes with azlactones, provide a pathway to dihydropyridazinone derivatives, which can be further elaborated into more complex fused systems. nih.gov The construction of such fused systems often follows a sequence of reactions, starting with the functionalization of the primary scaffold, followed by an intramolecular cyclization or a subsequent intermolecular reaction leading to ring fusion. nih.gov The resulting fused ring systems, such as pyridazinotriazines, are explored for their potential biological activities. nih.gov

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of the synthetic transformations involving this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the use of catalysts is crucial for developing robust and scalable synthetic processes.

Solvent Effects in Synthesis and Solubility Studies

The choice of solvent plays a critical role in both the synthesis and solubility of this compound and its derivatives.

Solvent Effects in Synthesis: Different solvents can influence the reaction rates, yields, and even the regioselectivity of functionalization reactions. For instance, in N-alkylation reactions, polar aprotic solvents like DMF or DMSO can facilitate the reaction by solvating the cation of the base. In contrast, for certain displacement reactions, ethanol is a commonly used solvent. core.ac.uk The use of solvent-free conditions, such as grinding reactants together, has been explored as an environmentally benign alternative for some syntheses. thieme-connect.com

Solubility Studies: The solubility of this compound and its derivatives is an important consideration for their synthesis, purification, and formulation. Its solubility can vary significantly depending on the solvent. For example, it is slightly soluble in methanol (B129727) and DMSO. chemicalbook.com The related compound chloridazone has a reported aqueous solubility that can be influenced by pH. nih.gov Understanding the solubility profile is essential for choosing appropriate solvents for reaction work-up and purification by crystallization.

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of derivatives from this compound.

Temperature Optimization: The reaction temperature can have a profound effect on the reaction rate and the formation of byproducts. Some reactions, such as certain nucleophilic substitutions, may be carried out at room temperature, while others require heating to reflux to proceed at a reasonable rate. core.ac.uk For example, the displacement of a nitro group in a related pyridazinone system with an amine was conducted at room temperature for most substrates, but for one specific case, refluxing for 3 hours was necessary. core.ac.uk In other syntheses, specific temperature ranges, such as 50°C or 55°C, are maintained to ensure the desired outcome. researchgate.net

Reaction Time Optimization: The duration of a reaction is another key factor. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products or undesired side reactions. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. google.com Reaction times can range from as short as 30 minutes to several hours, and in some cases, up to 24 hours. core.ac.ukresearchgate.net

Catalytic Approaches in Derivatization, e.g., Palladium-Catalyzed Reactions

Catalysis, particularly using transition metals like palladium, has become an indispensable tool for the derivatization of this compound and related heterocyclic systems.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. libretexts.org In the context of pyridazinone chemistry, these reactions can be used to introduce aryl or other organic fragments at the C-6 position by displacing the chlorine atom. The general mechanism for these couplings involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and base is critical for the success of these reactions. libretexts.org While not explicitly detailed for this compound in the provided context, the principles of palladium-catalyzed coupling are widely applicable to similar chlorinated heterocyclic systems. youtube.com For instance, Suzuki coupling has been used to couple aryl boronic acids with pyridazinone scaffolds. core.ac.uk

Mechanistic Investigations of Synthetic Reactions

The synthesis of substituted pyridazinones, including this compound, is governed by fundamental reaction mechanisms that control the formation of the heterocyclic core and the regioselective introduction of substituents. Mechanistic investigations, combining experimental evidence with computational studies, are crucial for understanding reaction pathways, elucidating the roles of transient species, and optimizing synthetic strategies.

Elucidation of Reaction Pathways and Regioselectivity

The construction and functionalization of the this compound scaffold can be approached through several strategic pathways. The regioselectivity of these reactions—the control of substituent placement at specific positions on the pyridazinone ring—is a critical aspect of these methodologies.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A primary and highly regioselective pathway for constructing the pyridazine ring itself is the IEDDA reaction. rsc.org This involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkyne or enol ether. rsc.orgorganic-chemistry.org The reaction proceeds through a bicyclic intermediate which spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen to form the aromatic pyridazine ring. rsc.org The regioselectivity is dictated by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. For example, Lewis acid mediation in reactions involving silyl (B83357) enol ethers has been shown to afford functionalized pyridazines with high regiocontrol. organic-chemistry.org

Table 1: Examples of Regioselective Pyridazine Synthesis via IEDDA Reactions

| Tetrazine Reactant | Dienophile Reactant | Resulting Pyridazine Core | Reference |

|---|---|---|---|

| 3,6-disubstituted-1,2,4,5-tetrazine | Alkynyl Sulfide | Trisubstituted Pyridazine | rsc.org |

| 3-monosubstituted-s-tetrazine | Silyl Enol Ether | Functionalized Pyridazine | organic-chemistry.org |

This table illustrates general reactant classes for the regioselective synthesis of the pyridazine core.

Nucleophilic Substitution of Hydrogen (SNH): For functionalizing a pre-existing pyridazinone ring, particularly at the C4 position, the Nucleophilic Substitution of Hydrogen (SNH) is a powerful strategy. While direct SNH reactions on the parent pyridazinone can be challenging, studies on related heterocycles provide significant mechanistic insight. For instance, the C4-selective amination of pyridines has been achieved via SNH, where electronic tuning of reagents directs the nucleophilic attack to the desired position. nih.gov In the pyridazinone series, the reaction of 2-benzyl-6-chloropyridazin-3(2H)-one with Grignard reagents has been shown to lead to C4 substitution. nih.gov This pathway circumvents the need for a leaving group at the target position, instead relying on oxidation of an intermediate to restore aromaticity. The regioselectivity is governed by the activation provided by the N-substituent and the inherent electronic properties of the pyridazinone ring.

Functionalization via Halogenated Intermediates: A more traditional pathway involves the use of halo-pyridazinones, such as those derived from mucohalic acids (e.g., mucochloric acid). sphinxsai.com The chlorine atom at the C6 position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amination step, to introduce the C4-amino group, often involves reaction with hydrazine or other aminating agents on a suitable precursor, with the regiochemical outcome dependent on the existing substituents and reaction conditions. researchgate.net

Role of Intermediates and Transition States

The elucidation of reaction mechanisms hinges on identifying the transient species that connect reactants to products. These include reaction intermediates and the high-energy transition states that precede them.

Anionic σ-Adducts in SNH Reactions: The mechanism of SNH reactions on pyridazinones proceeds through the formation of a distinct, non-aromatic intermediate. Nucleophilic attack at the C4 position leads to the formation of an anionic σH-adduct, a type of Meisenheimer complex. nih.gov This intermediate is a key species where the new carbon-nucleophile bond has been formed, but the C-H bond at the same carbon has not yet been broken. The subsequent step involves the elimination of a hydride ion (or its equivalent under oxidative conditions) to restore the aromatic pyridazinone ring. nih.gov In analogous C4-amination reactions of pyridines, 4-pyridyl pyridinium (B92312) salts have been identified as key intermediates that are formed and then reacted in situ with a nucleophile like aqueous ammonia. nih.gov

Dihydropyridazinone Intermediates: Many pyridazinone syntheses proceed through a non-aromatic dihydropyridazinone intermediate. For example, the condensation of β-keto acids or N-aryl substituted maleimides with hydrazine derivatives can yield 4,5-dihydropyridazin-3(2H)-ones. researchgate.netnih.gov In some cases, the initial Michael addition intermediates in these reactions have been successfully isolated. researchgate.net These dihydropyridazinones are crucial, stable intermediates that are subsequently subjected to an oxidation or dehydrogenation step to furnish the final aromatic pyridazin-3(2H)-one. A common method for this aromatization is treatment with bromine in acetic acid. nih.gov

Table 2: Key Intermediates in Pyridazinone Synthesis and Functionalization

| Reaction Type | Key Intermediate | Role of Intermediate | Subsequent Transformation |

|---|---|---|---|

| Nucleophilic Substitution of Hydrogen (SNH) | Anionic σH-Adduct | Forms C4-substituent bond | Oxidation/Elimination to restore aromaticity nih.gov |

| IEDDA Cycloaddition | Bicyclic Adduct | Product of [4+2] cycloaddition | Retro-Diels-Alder (denitrogenation) rsc.org |

| Ring-Closing Condensation | 4,5-Dihydropyridazinone | Stable, isolable heterocyclic precursor | Dehydrogenation/Aromatization researchgate.netnih.gov |

Computational Insights: Where experimental isolation or detection of transient species is difficult, computational chemistry provides invaluable insights. Density Functional Theory (DFT) calculations are frequently employed to model the structures of intermediates and transition states along a proposed reaction coordinate. mdpi.comresearchgate.net By calculating the relative energies of these species, researchers can determine the activation energy barriers for different potential pathways. This allows for the prediction of the most energetically favorable reaction mechanism and can explain observed regioselectivity. For instance, DFT studies on pyridazinone derivatives help to investigate their geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which are fundamental to understanding their reactivity toward electrophiles and nucleophiles. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 Amino 6 Chloropyridazin 3 2h One Derivatives

Principles of SAR in Pyridazinone Chemistry

Key principles governing the SAR of pyridazinones include:

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is crucial for interaction with biological targets. The N-H group and the carbonyl group of the pyridazinone ring are key sites for such interactions. nih.gov

Aromaticity and Planarity: The aromatic character of the pyridazinone ring often plays a significant role in its biological activity. A more planar structure can facilitate better interactions with the active sites of enzymes and receptors. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density of the pyridazinone ring, influencing its reactivity and binding affinity to target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to mathematically model the relationship between the physicochemical properties of pyridazinone derivatives and their biological activities. These models help in predicting the activity of new compounds and in understanding the key structural features required for a desired biological response.

Impact of Substituent Variation on Biological Activity Profiles

The strategic modification of substituents at various positions of the 4-Amino-6-chloropyridazin-3(2H)-one scaffold has led to the discovery of derivatives with diverse and enhanced biological activities.

The amino group at the 4-position of the pyridazinone ring is a critical determinant of biological activity and a key point for structural diversification. mdpi.comsemanticscholar.orgcore.ac.uk Modifications at this position have been shown to significantly impact the pharmacological profile of the resulting compounds.

Research has shown that converting the 4-amino group into a urea (B33335) or thiourea (B124793) functionality can lead to potent inhibitors of various enzymes. nih.govsemanticscholar.org For instance, a series of 4-ureido pyridazinone derivatives were developed as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. mdpi.comsemanticscholar.org The urea moiety is believed to form crucial hydrogen bond interactions within the active site of the protein. semanticscholar.org

Furthermore, acylation of the 4-amino group has been explored to modulate activity. For example, the synthesis of N-acyl derivatives has been shown to influence the anti-inflammatory properties of pyridazinones. nih.gov The nature of the acyl group, whether aliphatic or aromatic, can fine-tune the potency and selectivity of the compounds.

A study on 4-amino and 4-ureido pyridazinone-based derivatives as FABP4 inhibitors highlighted the importance of the substituent at the 4-position. The conversion of the amino group to a urea functionality was a key step in enhancing the inhibitory activity. semanticscholar.org

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) | Reference |

| 1 | H | NH2 | Phenyl | > 50 | semanticscholar.org |

| 2 | H | NHCONH2 | Phenyl | 10.5 | semanticscholar.org |

| 3 | CH3 | NH2 | Cyclohexyl | > 50 | semanticscholar.org |

| 4 | CH3 | NHCONH2 | Cyclohexyl | 5.2 | semanticscholar.org |

Table 1: Influence of 4-amino group modification on FABP4 inhibitory activity.

The presence and nature of halogen substituents on the pyridazinone ring can profoundly influence the biological activity of the derivatives. The chlorine atom at the 6-position of this compound is a key feature that has been exploited in the design of various bioactive compounds.

Studies have shown that the 6-chloro substituent can contribute to enhanced binding affinity with target proteins. For example, 6-chloropyridazin-3-yl derivatives have been synthesized and evaluated as potent nicotinic acetylcholine (B1216132) receptor (nAChR) agents. nih.gov In another study, the presence of a chlorine atom at the 6-position of a pyridazinone derivative was found to be important for its analgesic and anti-inflammatory activities. sarpublication.com

A study on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives demonstrated the importance of the chloro substituent in conjunction with various amino groups at the 5-position for anticancer activity.

| Compound ID | Amino Substituent at C5 | Cytotoxicity (% inhibition at 10 µg/mL) vs. HEP3BPN 11 cell line | Reference |

| 5a | Piperidine | 76.78 ± 0.1 | |

| 5e | Morpholine | 79.04 ± 0.2 |

Table 2: Anticancer activity of 4-chloro-5-aminopyridazinone derivatives.

Besides the amino and halogen groups, substituents at other positions of the pyridazinone ring play a crucial role in defining the biological activity. Modifications at the N-2 and C-5 positions have been extensively studied.

Substitution at the N-2 position with various alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of arylpiperazinylalkyl groups at the N-2 position of 4-aminopyridazinones resulted in compounds with significant antinociceptive effects. sarpublication.com

The nature of the substituent at the C-5 position also has a profound impact on activity. In a study on pyridazinone derivatives as PDE4 inhibitors, the introduction of an indole (B1671886) moiety at the 4-position (equivalent to the 5-position in the context of this compound if the numbering is altered) led to a significant increase in inhibitory activity compared to the corresponding dihydropyridazinone analogues, likely due to the increased planarity of the molecule. mdpi.com

The following table summarizes the effect of different substituents on the pyridazinone ring on various biological activities.

| Position of Substitution | Substituent | Biological Activity | Reference |

| N-2 | Arylpiperazinylalkyl | Antinociceptive | sarpublication.com |

| C-5 | Phenyl | Analgesic, Anti-inflammatory | sarpublication.com |

| C-6 | Aryl | Anticonvulsant | |

| C-4 (or C-5) | Indole moiety | PDE4 Inhibition | mdpi.com |

Table 3: Effect of various substituents on the biological activity of pyridazinone derivatives.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a specific biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to its biological activity.

While specific conformational analysis studies on this compound are limited in the public domain, studies on related pyridazinone derivatives have highlighted the importance of conformation. For example, in a study of 6-chloropyridazin-3-yl derivatives as nicotinic agents, molecular modeling was used to determine the preferred conformations of the molecules and to correlate these with their binding affinities. nih.gov It was found that certain populated conformations with specific pharmacophoric distances were compatible with high affinity for the α4β2 nicotinic receptors. nih.gov

Further research involving techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling is needed to elucidate the specific conformational preferences of this compound derivatives and to establish a clear correlation between their conformation and biological activity. Such studies would provide invaluable insights for the rational design of new and more effective therapeutic agents based on this promising scaffold.

Mechanistic Elucidation of Biological Actions of 4 Amino 6 Chloropyridazin 3 2h One and Its Analogues

Investigation of Molecular Targets and Signaling Pathways

The biological effects of 4-Amino-6-chloropyridazin-3(2H)-one analogues are rooted in their ability to interact with specific molecular targets, thereby modulating critical signaling pathways involved in pathological processes.

Research into the mechanism of action of pyridazine (B1198779) analogues has identified specific enzyme inhibition capabilities.

Protein Tyrosine Phosphatase 1B (PTP1B): Investigations using biophysical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) have shown that certain pyridazine analogues can inhibit PTP1B. The proposed mechanism is not direct competitive inhibition but rather an indirect one. These analogues catalyze the oxidation of a reducing agent present in the assay, which generates hydrogen peroxide. The hydrogen peroxide then oxidizes the active site cysteine residue of the PTP1B enzyme, leading to its inactivation. nih.gov This catalytic redox cycle represents a distinct mechanism of enzyme inhibition. nih.gov

Cyclooxygenase (COX-2): While direct inhibition of COX-2 by this compound is not extensively detailed, the broader class of pyridazinone derivatives has been explored for anti-inflammatory properties, which are often linked to COX enzyme modulation. For instance, studies on other anti-inflammatory compounds like piperine (B192125) have differentiated their mechanisms, showing inhibition of cPLA₂ and TXA₂ synthase without affecting COX-1, but demonstrating an effect on COX-2 activity. mdpi.com The structural features of pyridazinones make them candidates for investigation as COX-2 inhibitors, where their activity would be assessed by measuring the conversion of arachidonic acid into prostaglandins. mdpi.comnih.gov

The anticancer potential of pyridazinone analogues is frequently linked to their interaction with growth factor receptors.

Vascular Endothelial Growth Factor Receptor (VEGFR-2): This receptor is a key mediator of angiogenesis, a process crucial for tumor growth and progression. nih.gov A series of newly synthesized pyridazinone-based diarylurea derivatives were evaluated for their ability to inhibit VEGFR-2. Among the tested compounds, one derivative, 17a , emerged as the most potent inhibitor of VEGFR-2, demonstrating the potential of this chemical scaffold to interfere with the VEGF signaling pathway. nih.gov

Fatty Acid-Binding Protein 4 (FABP4): As part of an effort to identify new therapeutic agents, 4-amino and 4-ureido pyridazin-3(2H)-one have been identified as novel scaffolds for the inhibition of Fatty Acid Binding Protein 4 (FABP4). semanticscholar.orgmdpi.comuel.ac.uk FABP4 is implicated in various metabolic diseases and has more recently been linked to cancer progression, including promoting metastasis in colon and ovarian cancers. nih.govresearchgate.net Computational design, synthesis, and biological evaluation led to the identification of potent FABP4 inhibitors from this class of compounds, with one analogue achieving an IC50 value of 1.57 µM. researchgate.net

Pyridazinone analogues can influence fundamental cellular processes, leading to the deregulation of pathological functions and the restoration of normal cellular behavior.

Apoptosis Induction and PARP-1 Inhibition: A molecular hybridization strategy was used to combine a 4-chloropyridazinoxyphenyl scaffold, identified as a potential Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, with chalcone (B49325) moieties known to induce apoptosis. nih.gov This approach aimed to create hybrid molecules with enhanced anticancer activity by targeting multiple cellular processes simultaneously. nih.gov

Inhibition of Cancer Cell Migration and Invasion: The transporter protein FABP4 has been shown to facilitate the metastasis and invasion of colon cancer cells. nih.govresearchgate.net Treatment with FABP4 inhibitors can weaken these processes. nih.gov By targeting FABP4, 4-amino pyridazin-3(2H)-one based inhibitors represent a therapeutic strategy aimed at deregulating the metastatic process in certain cancers. researchgate.net

Broad Spectrum Biological Activities in Research Contexts

In various research settings, this compound and its derivatives have demonstrated a range of biological activities, particularly in the fields of antimicrobial and anticancer research. nih.gov

Several pyridazinone-based compounds have been synthesized and evaluated for their ability to combat microbial pathogens. A study testing a series of these derivatives against various microbes found that specific compounds exhibited notable activity.

Antibacterial Activity: Compound 10h from a synthesized series showed potent activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov

Antifungal Activity: Compound 8g displayed significant antifungal activity against the opportunistic yeast Candida albicans, also with an MIC of 16 μg/mL. nih.gov In a separate study, a novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed promising antifungal activity against Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 μg/mL | nih.gov |

| Compound 8g | Candida albicans | 16 μg/mL | nih.gov |

The pyridazinone nucleus is a common feature in compounds designed for anticancer research. cbijournal.com These derivatives have been tested against a variety of human cancer cell lines, showing promising cytotoxic activity.

A new class of pyridazinone derivatives with substitutions at the C-5 position was synthesized and evaluated for in vitro cytotoxicity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells using the MTT assay. cbijournal.com The results, measured as percentage of cytotoxic activity at a 100 μM concentration, indicated significant effects for several compounds. cbijournal.com For instance, compound 4e showed high cytotoxicity against both liver and breast cancer cell lines. cbijournal.com

Table 2: Cytotoxic Activity of Pyridazinone Analogues Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cytotoxicity (% at 100 μM) | Source |

|---|---|---|---|

| 4a | HEP3BPN 11 (Liver) | 76.78 ± 0.1 | cbijournal.com |

| 4e | HEP3BPN 11 (Liver) | 79.04 ± 0.2 | cbijournal.com |

| 4e | MDA 453 (Breast) | 73.09 ± 0.10 | cbijournal.com |

| 4g | HL 60 (Leukemia) | 76.33 ± 0.10 | cbijournal.com |

Anti-inflammatory Research

The pyridazinone scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. Research into this compound and its analogues has identified a significant mechanism of action through the inhibition of Fatty Acid-Binding Protein 4 (FABP4). FABP4, also known as A-FABP or aP2, is primarily expressed in adipocytes and macrophages and plays a crucial role in fatty acid trafficking and signaling, linking lipid metabolism to inflammatory pathways.

Studies have demonstrated that the 4-amino-pyridazin-3(2H)-one core is a valid scaffold for developing potent FABP4 inhibitors. researchgate.net The inhibition of FABP4 by these compounds is considered a promising therapeutic strategy for metabolic diseases and associated inflammatory conditions. The mechanism involves blocking the protein's normal activity, which in genetic knockout models, has shown protective effects against the development of insulin (B600854) resistance and atherosclerosis, conditions with significant inflammatory components. mdpi.comsemanticscholar.org

A series of 4-amino and 4-ureido pyridazinone-based derivatives were synthesized and evaluated for their FABP4 inhibitory activity. mdpi.com The research highlighted the structure-activity relationship, leading to the optimization of the scaffold and the identification of highly potent analogues. Computational-assisted molecular design and subsequent biological evaluation have been instrumental in this process. mdpi.comsemanticscholar.org One optimized analogue, 14e , emerged as a particularly potent inhibitor with an IC50 value lower than that of the reference compound. researchgate.net

Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Analogues

| Compound | IC50 (μM) against FABP4 |

| 14e | 1.57 |

This interactive table summarizes the inhibitory concentration (IC50) of a key analogue against Fatty Acid-Binding Protein 4 (FABP4), as identified in optimization studies. researchgate.net

Herbicidal Mechanism Research

The herbicidal activity of the pyridazinone class is well-established. This compound, also known by its synonym Chloridazone-desphenyl, is a principal metabolite of the commercial herbicide Chloridazon. nih.gov The herbicidal mechanism of the parent compound, Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3-one), provides direct insight into the likely action of its metabolite.

The primary mode of action for Chloridazon is the inhibition of photosynthesis. nih.gov Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, it blocks electron flow, thereby inhibiting the Hill reaction—the light-driven transfer of electrons from water to an artificial electron acceptor. nih.gov This disruption halts ATP and NADPH production, which are essential for carbon fixation, leading to a rapid cessation of plant growth and eventual death.

Other Emerging Biological Activities

Beyond its anti-inflammatory and herbicidal properties, research has uncovered other potential therapeutic applications for the this compound scaffold and its derivatives.

Anticancer Research A significant emerging activity stems from its role as a FABP4 inhibitor. researchgate.net The FABP family of proteins has been implicated in cancer progression. semanticscholar.org FABP4, in particular, is non-physiologically expressed in several malignancies, including colon, ovarian, bladder, and prostate cancers. researchgate.net It has been reported that FABP4 facilitates colon cancer metastasis and invasion. The administration of a known FABP4 inhibitor, BMS309403, was shown to reduce the migratory and invasive capabilities of colon cancer cells. researchgate.net Given that derivatives of 4-amino-pyridazin-3(2H)-one are potent FABP4 inhibitors, this scaffold represents a promising avenue for the development of novel anticancer agents that target tumor cell metabolism and metastasis. researchgate.netsemanticscholar.org

Antimicrobial Activity The broader class of pyridazine derivatives has been reported to possess antimicrobial properties. mdpi.com In one study, new annelated 1,2,3-selena/thiadiazoles derived from a 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone synthon were synthesized and evaluated for their antimicrobial activity. The compounds were tested against various pathogenic bacteria and fungi. Several of the synthesized Schiff base derivatives showed notable activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Salmonella typhi, Escherichia coli). mdpi.com

Table 2: Antibacterial Activity of Selected Pyridazinone-Derived Schiff Bases

| Compound | S. aureus | B. subtilis | S. typhi | E. coli |

| 8b | Good | Good | Good | - |

| 8c | Good | Good | - | - |

| 8d | - | - | Good | Good |

| 8e | Good | Good | Good | - |

| 8f | - | - | - | Good |

| 9b | - | - | Good | - |

This interactive table summarizes the qualitative antibacterial screening results for selected compounds against four pathogenic bacteria. "Good" indicates notable activity. mdpi.com

Computational and Theoretical Investigations of 4 Amino 6 Chloropyridazin 3 2h One

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Amino-6-chloropyridazin-3(2H)-one. These methods allow for the detailed analysis of its electronic structure and the prediction of its behavior in different chemical environments.

Pyridazinones can exist in multiple tautomeric forms, and understanding their relative stabilities is essential for predicting their biological activity. Computational studies, often employing Density Functional Theory (DFT) methods, are used to calculate the energies of different tautomers of this compound. These calculations help to identify the most stable tautomeric form under various conditions, which is crucial for designing molecules that can effectively bind to a biological target. The solvent environment can also play a significant role in the tautomeric equilibrium, a factor that can be modeled using computational methods.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a ligand, such as this compound, will interact with a biological target, typically a protein.

Computational docking studies have been instrumental in identifying and optimizing pyridazinone-based inhibitors for various biological targets. nih.govcore.ac.ukresearchgate.net For example, derivatives of 4-amino-pyridazin-3(2H)-one have been investigated as inhibitors of fatty acid-binding protein 4 (FABP4), a target implicated in metabolic diseases and cancer. nih.govcore.ac.ukresearchgate.net Docking simulations predict the binding mode of the ligand within the active site of the protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govwjarr.com This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov By modifying the scaffold of this compound, researchers can design new compounds with improved binding characteristics.

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a binding energy score. wjarr.com These scores, in conjunction with an analysis of the binding pose, help in prioritizing compounds for synthesis and biological testing. wjarr.com Furthermore, by docking the same set of compounds against different but related protein targets, it is possible to predict the selectivity of the ligands. For derivatives of this compound, this could mean predicting their selectivity for different subtypes of fatty acid-binding proteins, which is a critical aspect of developing targeted therapies. nih.govcore.ac.ukresearchgate.net

Reaction Mechanism Prediction and Energy Landscape Mapping

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For instance, the synthesis of various pyridazine (B1198779) derivatives often involves multi-step reactions, and computational chemistry can help in understanding the feasibility of each step and predicting the most likely products. nih.gov This predictive capability can guide the optimization of reaction conditions to improve yields and reduce the formation of byproducts.

Research Applications and Future Directions for 4 Amino 6 Chloropyridazin 3 2h One Scaffolds

Role as Chemical Building Blocks in Organic Synthesis

In organic synthesis, the utility of a molecule is often defined by its capacity to serve as a "building block"—a foundational unit that can be readily modified to construct more complex chemical architectures. 4-Amino-6-chloropyridazin-3(2H)-one exemplifies this principle through its strategically positioned functional groups, which allow for a range of chemical transformations.

The chlorine atom at the 6-position is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and heteroaryl groups, by forming new carbon-carbon or carbon-heteroatom bonds. For instance, coupling reactions, such as those employing aryl boronic acids in the presence of a copper catalyst, can be used to displace the chlorine and append new aromatic systems to the pyridazinone core. core.ac.uk

Simultaneously, the amino group at the 4-position offers another handle for synthetic modification. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions. This dual functionality enables chemists to systematically build molecular complexity and create large libraries of related compounds for screening purposes. Research has demonstrated the use of this scaffold in multi-step synthetic pathways to produce a range of final target molecules. mdpi.comsemanticscholar.org The pyridazinone ring itself can also undergo reactions, such as N-alkylation at the 2-position, further expanding the diversity of accessible derivatives. semanticscholar.org This versatility makes this compound and its parent structures valuable intermediates in the synthesis of novel heterocyclic compounds. core.ac.ukbldpharm.com

Contributions to Medicinal Chemistry Research

The structural features of the this compound scaffold have made it an attractive starting point for the design and discovery of new therapeutic agents. Its ability to be readily derivatized allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

Development of Lead Compounds

A significant application of the 4-amino-pyridazin-3(2H)-one scaffold has been in the development of lead compounds for Fatty Acid-Binding Protein 4 (FABP4) inhibitors. mdpi.combath.ac.uknih.gov FABP4 is a protein implicated in various metabolic diseases and cancer, making it a key therapeutic target. core.ac.uknih.gov Researchers have utilized the pyridazinone core to synthesize and test a series of new potential inhibitors. nih.govuel.ac.uk

Through systematic structural optimization, scientists have identified several derivatives with potent inhibitory activity. For example, one study identified compound 14e as a particularly effective inhibitor with an IC₅₀ value of 1.57 μM, which was more potent than the reference compound, arachidonic acid (IC₅₀ = 3.30 µM). core.ac.uknih.gov This work highlights how the pyridazinone scaffold serves as a foundational structure for generating lead compounds that can be further developed into potential clinical candidates.

Exploration of Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The discovery of new pharmacophores is a central goal in drug discovery. The 4-amino-pyridazin-3(2H)-one core has been identified as a novel pharmacophore for FABP4 inhibition. nih.govresearchgate.net

This discovery was facilitated by computational methods, including bioisosteric replacement and scaffold hopping, which suggested the pyridazinone ring as a suitable replacement for other known heterocyclic cores in FABP4 inhibitors. core.ac.uk Prior to this research, the pyridazinone scaffold had not been extensively investigated for this specific target. nih.gov The successful development of potent inhibitors based on this core structure established it as a new and valid pharmacophore, opening up a new avenue for designing FABP4 inhibitors and potentially other classes of therapeutic agents. core.ac.ukmdpi.com

Applications in Agrochemical Research

The pyridazinone structure is well-established in the field of agrochemicals, particularly as a core component of herbicides. The research involving this compound in this area is primarily linked to its role as a metabolite of a widely used herbicide.

Herbicidal Agents and Metabolites

This compound is a known major metabolite of the herbicide Chloridazon. nih.gov Chloridazon, also known as Pyrazon, is a selective herbicide used to control broadleaf weeds, especially in beet crops. nih.govt3db.ca Its mode of action involves the inhibition of photosynthesis. nih.govt3db.ca

In the soil environment, microbial activity leads to the degradation of Chloridazon. agropages.com This process involves the cleavage of the phenyl group from the nitrogen at the 2-position of the pyridazinone ring, resulting in the formation of this compound (sometimes referred to as Chloridazon-desphenyl). nih.govagropages.com Studies have indicated that this metabolite itself is not herbicidally active, meaning the transformation in the soil represents a detoxification step. agropages.com

Plant Growth Regulation Studies

Plant growth regulators are substances that, in small amounts, can modify plant development processes such as root formation, stem elongation, and flowering. While various chemical structures, including other nitrogen-containing heterocycles, are known to act as plant growth regulators, specific studies focusing on this compound for this purpose are not prominent in the reviewed scientific literature. Its primary role in an agricultural context is defined by its connection to the herbicide Chloridazon.

Emerging Research Areas and Unexplored Potentials

The this compound scaffold is at the forefront of several cutting-edge research areas, with its derivatives being investigated for a wide range of therapeutic and agricultural applications.

One of the most promising avenues of research is in the development of targeted cancer therapies. Pyridazinone-based compounds have been identified as potent inhibitors of various protein kinases that play a crucial role in tumor biology. nih.gov For instance, derivatives of this scaffold are being explored as inhibitors of feline sarcoma-related (FER) tyrosine kinase, with the aim of developing orally administrable anticancer agents with novel modes of action. tandfonline.com Additionally, the pyridazinone core is being utilized to design dual-function agents that exhibit both antimicrobial and anticancer properties, addressing the high susceptibility of chemotherapy patients to infections. rsc.orgnih.gov Research has also demonstrated the potential of pyridazinone derivatives in treating osteosarcoma by modulating the activity of phosphodiesterase 4 (PDE4). mdpi.com

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the this compound scaffold is being used to develop multifunctional agents. These compounds are designed to simultaneously target key pathological features of the disease, such as acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation. nih.gov Furthermore, derivatives of 4-hydroxypyridazin-3(2H)-one have been identified as novel inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other central nervous system disorders. acs.org

Beyond human health, this scaffold plays a significant role in modern agriculture. It serves as a key building block in the synthesis of novel herbicides. ganapalifescience.com Researchers are actively designing and synthesizing new 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which have shown potent herbicidal activity against various weeds. nih.gov

The unexplored potential of the this compound scaffold is vast. While its application in medicinal and agricultural chemistry is well-established, its utility in materials science is an area that remains largely untapped. ganapalifescience.com The nitrogen-rich heterocyclic ring could be exploited for the synthesis of novel functional materials with unique electronic or coordination properties.

Another area of untapped potential lies in the development of chemical probes for biological research. The ability to functionalize the pyridazinone ring at various positions allows for the attachment of fluorescent tags or other reporter groups, which could be used to visualize and study biological processes in real-time.

Furthermore, the full spectrum of biological targets for pyridazinone derivatives is yet to be discovered. High-throughput screening of pyridazinone-based compound libraries against a wide range of enzymes and receptors could unveil novel therapeutic applications for diseases that currently have limited treatment options. The inherent properties of the pyridazine (B1198779) ring, such as its ability to engage in hydrogen bonding and its tunable electronic nature, make it an ideal candidate for targeting a diverse array of biological macromolecules. nih.govresearchgate.net

Challenges and Opportunities in Pyridazinone Research

Despite the significant promise of this compound scaffolds, researchers face several challenges that need to be addressed to fully realize their potential.

Challenges:

One of the primary challenges lies in the synthesis and functionalization of the pyridazinone ring. Achieving regioselectivity during chemical modifications can be difficult, and the development of efficient and versatile synthetic protocols is an ongoing area of research. rsc.org For example, the synthesis of 2,3,6-trisubstituted pyridazines often requires multi-step sequences and careful optimization of reaction conditions. researchgate.net

From a biological perspective, overcoming drug resistance is a major hurdle in the development of new anticancer and antimicrobial agents. nih.gov Cancer cells and pathogenic microbes can develop mechanisms to evade the effects of drugs, necessitating the design of novel pyridazinone derivatives that can circumvent these resistance pathways.

Metabolic stability and off-target effects are also significant concerns in drug development. nih.gov While some pyridazinone derivatives have shown good metabolic stability, it is crucial to thoroughly evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to ensure their safety and efficacy. nih.gov Predicting and mitigating potential off-target interactions to minimize side effects remains a complex task.

Opportunities:

The challenges in pyridazinone research are counterbalanced by numerous opportunities for innovation and advancement. The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.gov These computational tools can be used to predict the biological activity of virtual compounds, optimize their structures for improved potency and selectivity, and identify potential off-target effects, thereby accelerating the development of new pyridazinone-based drugs. researchgate.netfrontiersin.org

There is a significant opportunity to develop novel synthetic strategies for the diversification of the this compound scaffold. researchgate.net The development of new catalytic methods and high-throughput synthesis techniques can facilitate the rapid generation of large and diverse compound libraries for biological screening.

The concept of developing dual- or multi-target agents represents a promising therapeutic strategy. nih.gov The versatile nature of the pyridazinone scaffold allows for the incorporation of different pharmacophores to create single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of resistance development. rsc.orgnih.gov

Finally, the exploration of novel therapeutic targets continues to present new opportunities. As our understanding of disease biology deepens, new molecular targets are identified, and the this compound scaffold can be adapted to develop inhibitors for these emerging targets.

Below is a table summarizing some of the research findings on pyridazinone derivatives:

| Compound Class | Target/Application | Key Findings | Reference(s) |

| Pyridazinone-based diarylureas | Anticancer and Antimicrobial | Exhibited potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans. Also showed VEGFR-2 inhibition. | rsc.orgnih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Anti-inflammatory (PDE4B inhibitor) | Showed promising activity and selectivity towards PDE4B isoenzymes and regulated pro-inflammatory cytokine production. | nih.gov |

| 4-Hydroxypyridazin-3(2H)-one derivatives | Neurodegenerative diseases (DAAO inhibitor) | Identified as novel D-amino acid oxidase inhibitors with high potency and cell permeability. | acs.org |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Alzheimer's disease (Multifunctional agents) | Designed to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. | nih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Herbicides | Demonstrated good inhibitory effects on broadleaf weeds. | nih.gov |

| Pyrido-pyridazinone derivatives | Anticancer (FER tyrosine kinase inhibitor) | Optimized compounds showed high cell-free and cellular activities, good oral bioavailability, and improved kinase selectivity. | tandfonline.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-6-chloropyridazin-3(2H)-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridazinones and aldehydes in ethanolic sodium ethoxide. Key parameters include stoichiometric control of the aldehyde derivative, reaction temperature (room temperature to reflux), and recrystallization in 90% ethanol for purification. Yield optimization requires monitoring pH during acidification to avoid premature precipitation .

Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98%). Structural confirmation employs -NMR (to resolve NH and aromatic protons) and FT-IR (to identify carbonyl and amine stretches). Melting point analysis should align with literature values (e.g., 134–138°C for analogs) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Stability monitoring via periodic TLC or HPLC is advised, as moisture and light exposure may induce hydrolysis or tautomeric shifts .

Q. What are the typical by-products formed during synthesis, and how can they be identified?

- Methodological Answer : Common by-products include unreacted 6-chloropyridazin-3(2H)-one and aldol condensation adducts. LC-MS in positive ion mode helps detect these impurities. Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results when characterizing tautomeric forms?

- Methodological Answer : Tautomeric ambiguity (e.g., keto-enol forms) arises in NMR due to dynamic equilibria. X-ray crystallography provides static structural snapshots. For resolution, conduct variable-temperature NMR to observe tautomerization kinetics. Complement with DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with crystallographic bond lengths .

Q. What experimental design considerations are necessary when employing SHELXL for high-resolution refinement of its crystal structure?

- Methodological Answer : For disordered regions (e.g., perchlorate anions), use PART instructions in SHELXL to model split positions. Validate refinement with R < 0.05 and wR < 0.15. Hydrogen-bonding networks (N–H⋯O, π–π stacking) should be analyzed using Mercury software to ensure geometric consistency with crystallographic data .

Q. How can researchers systematically analyze conflicting literature reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Contradictory yields often stem from solvent polarity or leaving-group effects. Design a controlled study comparing DMF (polar aprotic) vs. ethanol (protic) solvents. Use -NMR (if fluorine analogs are synthesized) or LC-MS to track reaction progress. Statistical tools like ANOVA identify significant variables (e.g., temperature, catalyst) .

Q. In SAR studies, how do chloro and amino substituents influence bioactivity based on pharmacophore models?

- Methodological Answer : The chloro group enhances lipophilicity (logP) and membrane permeability, while the amino group enables hydrogen bonding to target proteins (e.g., kinase inhibitors). Docking simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3ERT) predict binding affinities. Validate with in vitro assays (IC) against reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.